molecular formula C12H18S B8653001 4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 90103-26-7

4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No. B8653001
CAS RN: 90103-26-7
M. Wt: 194.34 g/mol
InChI Key: QURRWDHMXFCHSF-UHFFFAOYSA-N
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Patent
US04535086

Procedure details

90 g of 2,5-dimethyl-2,5-dichlorohexane and 195 ml of thiophene are dissolved in 400 ml of hexane. 54 ml of titanium tetrachloride are slowly added dropwise thereto while cooling with ice, the mixture is warmed to 40° C. for 1.5 hours, again cooled with ice and the dark red mixture is treated cautiously with ice-water. The mixture is extracted three times with ether, the organic phase is washed with saturated sodium bicarbonate solution, dried and evaporated. The thus-obtained black oil is firsly filtered over silica gel (eluting agent hexane) and subsequently distilled in a water-jet vacuum. There are obtained 18.5 g of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene as a colorless liquid, b.p. 95°-96° C./10 mm.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](Cl)([CH2:4][CH2:5][C:6]([CH3:9])(Cl)[CH3:7])[CH3:3].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>CCCCCC.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:3])[C:13]2[CH:14]=[CH:15][S:11][C:12]=2[C:6]([CH3:9])([CH3:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CC(C)(CCC(C)(Cl)C)Cl
Name
Quantity
195 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
54 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
again cooled with ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with ether
WASH
Type
WASH
Details
the organic phase is washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The thus-obtained black oil is firsly filtered over silica gel (eluting agent hexane)
DISTILLATION
Type
DISTILLATION
Details
subsequently distilled in a water-jet vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C=2SC=CC21)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.